6'-Iodoresiniferatoxin, amorphous semi-solid

Description

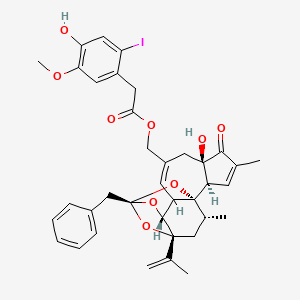

6'-Iodoresiniferatoxin (6'-IRTX) is a potent vanilloid receptor subtype 1 (TRPV1) antagonist, structurally derived from the ultra-potent agonist resiniferatoxin (RTX). Its amorphous semi-solid form refers to a non-crystalline physical state characterized by disordered molecular arrangements, which enhances solubility and bioavailability compared to crystalline counterparts . This form is critical in pharmaceutical applications, as it improves dissolution rates and facilitates controlled drug delivery . 6'-IRTX is widely used in neuroscience research to study TRPV1-mediated pain signaling pathways, with demonstrated efficacy in blocking capsaicin-induced calcium influx in dorsal root ganglion (DRG) neurons at nanomolar concentrations .

Structure

3D Structure

Properties

Molecular Formula |

C37H39IO9 |

|---|---|

Molecular Weight |

754.6 g/mol |

IUPAC Name |

[(1R,2R,6R,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate |

InChI |

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3/t22-,26?,30-,33-,34-,35-,36-,37-/m1/s1 |

InChI Key |

IITCVPTZKLXSKQ-DCLOTLOASA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3C4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Structural Features

6'-Iodoresiniferatoxin (C₃₇H₃₉IO₉, MW 754.6) is a semi-synthetic vanilloid derived from RTX, featuring an iodinated vanillyl group at the 6'-position and a resiniferonol core stabilized by ortho-phenylacetate esters. The iodine substitution alters the pharmacological profile, converting RTX from a potent TRPV1 agonist into a partial agonist with nanomolar affinity.

Table 1: Key Physicochemical Properties

Synthetic Routes to 6'-Iodoresiniferatoxin

Directed Iodination of Resiniferonol Orthophenylacetate (ROPA)

The most widely cited method involves iodinating ROPA, a stable precursor of RTX, to avoid degradation of the labile diterpene core.

Reaction Protocol

-

Starting Materials :

-

ROPA (resiniferonol-9,13,14-ortho-phenylacetate)

-

4-Acetoxy-3-methoxyphenylacetic acid

-

Iodine source (e.g., N-iodosuccinimide)

-

-

Iodination :

-

Esterification :

Table 2: Representative Reaction Conditions

Alternative Route: Iodovanillin Precursor Approach

A second strategy employs pre-iodinated vanillin derivatives to streamline synthesis:

-

Synthesis of 5-Iodovanillin :

-

Coupling to Resiniferonol :

Optimization of Reaction Conditions

Solvent Systems

Temperature and pH Control

-

Binding affinity for TRPV1 peaks at 37°C and pH 7.8–8.0, guiding reaction optimization.

-

Elevated temperatures (>40°C) reduce yield due to thermal degradation.

Analytical Techniques for Characterization

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges in Obtaining the Amorphous Semi-Solid Form

Chemical Reactions Analysis

Types of Reactions

6’-Iodoresiniferatoxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the iodine atom, potentially leading to deiodination.

Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium azide or thiol compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups at the 6’ position .

Scientific Research Applications

6’-Iodoresiniferatoxin has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in studies of TRPV1 channel activation and its role in pain and heat sensation.

Medicine: Investigated for its potential therapeutic applications in pain management and treatment of conditions involving TRPV1 channels.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

6’-Iodoresiniferatoxin exerts its effects by activating the TRPV1 channel. This channel is a non-selective cation channel that is activated by heat, acidic conditions, and certain chemical ligands. Upon activation, TRPV1 allows the influx of calcium ions into the cell, leading to various cellular responses. The activation of TRPV1 by 6’-Iodoresiniferatoxin involves binding to specific sites on the channel, inducing conformational changes that open the channel .

Comparison with Similar Compounds

Functional and Structural Analogues

Resiniferatoxin (RTX)

- Mechanism : RTX is a TRPV1 agonist, inducing prolonged channel activation and subsequent desensitization, whereas 6'-IRTX acts as an antagonist .

- Potency : RTX exhibits picomolar affinity for TRPV1, making it 100–1,000-fold more potent than capsaicin. In contrast, 6'-IRTX shows antagonistic effects at 0.1–1 μM concentrations .

- Physical State : RTX is typically crystalline, whereas 6'-IRTX’s amorphous semi-solid state offers formulation advantages, such as reduced recrystallization risks .

Capsazepine

- Mechanism : A competitive TRPV1 antagonist, but with lower potency than 6'-IRTX. Capsazepine (10 μM) partially inhibits capsaicin responses, while 6'-IRTX achieves complete blockade at 0.1 μM .

- Stability : Capsazepine’s crystalline form requires solubilization agents for in vitro use, whereas 6'-IRTX’s semi-solid state allows direct dispersion in aqueous buffers .

Ruthenium Red

- Mechanism: A non-selective cation channel blocker affecting TRPV1 and other channels. Unlike 6'-IRTX, it lacks receptor specificity .

- Applications : Primarily used as a broad-spectrum inhibitor, limiting its utility in targeted TRPV1 studies .

Physicochemical and Stability Comparisons

Key Findings:

- Semi-Solid Advantages : 6'-IRTX’s amorphous form avoids the "spring and parachute" dissolution challenges seen in crystalline drugs, enabling consistent in vitro performance .

- Stability : Additives like microcrystalline cellulose (MCC) or lactose can extend 6'-IRTX’s shelf life at 25°C, mimicking strategies used in other semi-solid formulations .

Pharmacological Performance

- TRPV1 Antagonism : 6'-IRTX (0.1 μM) fully abolishes Na+ removal-induced Ca2+ increases in neurons, outperforming capsazepine (10 μM) and matching ruthenium red (10 μM) in efficacy .

Industrial and Environmental Context

- Semi-Solid Processing : Techniques like semi-solid isothermal treatment (used in Ti/Zr alloys) highlight the importance of phase-state control for material properties, paralleling pharmaceutical formulation strategies .

- Atmospheric Relevance : Amorphous semi-solid aerosols exhibit viscosity-dependent reactivity, underscoring the broader implications of phase state on chemical behavior .

Biological Activity

6'-Iodoresiniferatoxin (I-RTX), a derivative of resiniferatoxin, is a potent compound primarily recognized for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Its biological activity has been extensively studied, revealing both agonistic and antagonistic properties that hold promise for therapeutic applications, particularly in pain management and inflammatory conditions.

I-RTX is characterized by its high affinity for the TRPV1 receptor, functioning as a partial agonist with a binding affinity (Ki) of 0.71 nM and an effective concentration (EC50) of 130 nM at human TRPV1 receptors . In contrast to its parent compound, resiniferatoxin, which acts as a full agonist, I-RTX exhibits unique properties that allow it to modulate TRPV1 activity under various physiological conditions.

Mechanism of Action:

- Agonistic Effects: At higher concentrations, I-RTX can induce partial agonism at TRPV1, leading to increased intracellular calcium levels in certain cell types, such as CD4+ T cells. This effect is significant in the context of immune response modulation .

- Antagonistic Effects: I-RTX has been shown to act as a competitive antagonist under standard conditions, effectively blocking the action of other TRPV1 agonists like capsaicin . This dual functionality suggests that I-RTX can both activate and inhibit TRPV1 depending on the concentration and cellular environment.

Binding Affinity and Functional Studies

Several studies have focused on the binding characteristics and functional implications of I-RTX:

The findings indicate that while I-RTX is primarily an antagonist, its ability to act as a partial agonist under specific conditions may be exploited for therapeutic benefits.

Case Studies: Pain Management

In vivo studies have demonstrated the efficacy of I-RTX in pain models:

- Capsaicin-Induced Pain: I-RTX effectively blocked pain responses elicited by capsaicin in animal models, demonstrating significant analgesic properties with an effective dose (ED50) of 16 ng/mouse when administered intrathecally .

- Inflammatory Pain Models: In models of inflammatory pain, I-RTX reduced pain sensitivity and inflammatory responses, indicating its potential utility in treating conditions like rheumatoid arthritis (RA) .

Clinical Implications

The therapeutic potential of I-RTX extends beyond pain management. Its modulation of TRPV1 activity has implications for various inflammatory diseases:

- Rheumatoid Arthritis: Research indicates that I-RTX can reduce pro-inflammatory cytokine production in CD4+ T cells under acidic conditions, suggesting a role in managing RA symptoms .

- Neuropathic Pain: Given its dual action on TRPV1, I-RTX may provide relief in neuropathic pain syndromes where TRPV1 plays a critical role in nociceptive signaling.

Challenges and Future Directions

Despite its promising biological activity, several challenges remain:

- Chemical Complexity: The intricate structure of I-RTX complicates synthesis and formulation for clinical use.

- Pharmacokinetics: Further research is needed to optimize the pharmacokinetic profile of I-RTX to enhance its bioavailability and therapeutic efficacy.

Q & A

Q. What peer-review criteria ensure robust reporting of TRPV1 modulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.